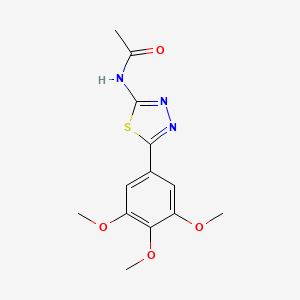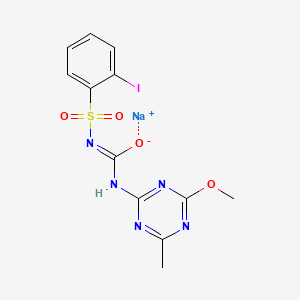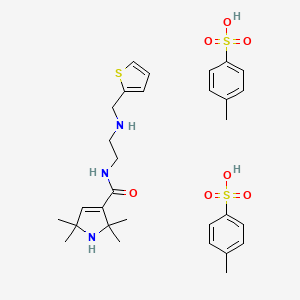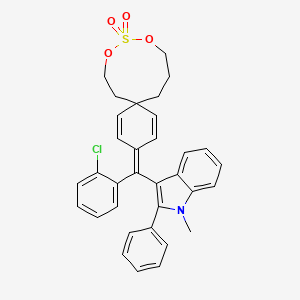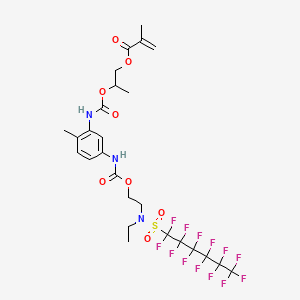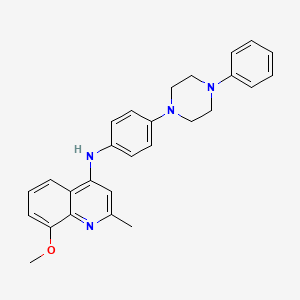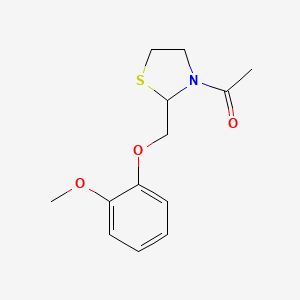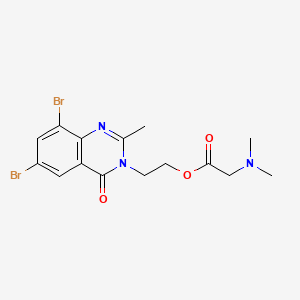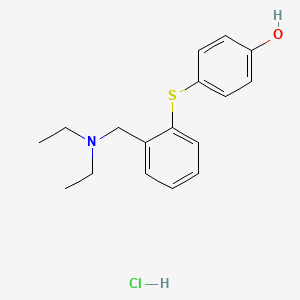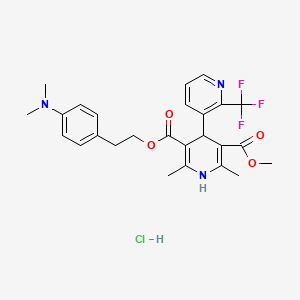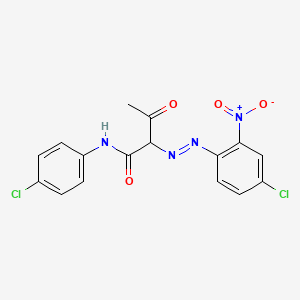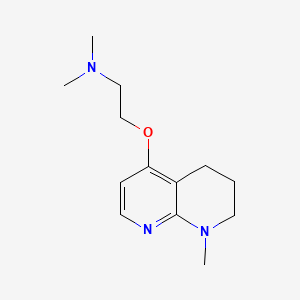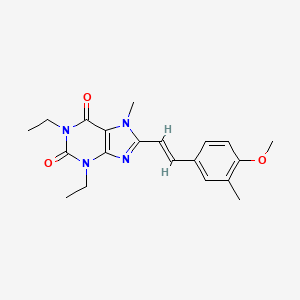
p-Sulfanilylbenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Sulfanilylbenzylamine: is an organic compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . It is also known by other names such as 4-[(4-Aminophenyl)sulfonyl]benzenemethanamine . This compound is characterized by its sulfonamide group, which is a key functional group in many antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Sulfanilylbenzylamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with benzylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: p-Sulfanilylbenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: p-Sulfanilylbenzylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of sulfonamide compounds with enzymes and other biological molecules .
Medicine: This compound is a key intermediate in the synthesis of antibacterial agents, particularly those targeting bacterial folate synthesis .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of p-Sulfanilylbenzylamine involves its interaction with bacterial enzymes involved in folate synthesis. The sulfonamide group mimics p-aminobenzoic acid (PABA) , a substrate for the enzyme dihydropteroate synthase . By competitively inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
- Sulfanilamide
- Sulfadiazine
- Sulfamethoxazole
Comparison: Compared to these similar compounds, p-Sulfanilylbenzylamine has a unique benzylamine moiety, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can be leveraged to develop new antibacterial agents with improved efficacy and reduced resistance .
Properties
CAS No. |
4393-19-5 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-[4-(aminomethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H14N2O2S/c14-9-10-1-5-12(6-2-10)18(16,17)13-7-3-11(15)4-8-13/h1-8H,9,14-15H2 |
InChI Key |
HLCZHPINLSRYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



